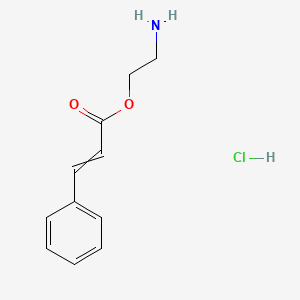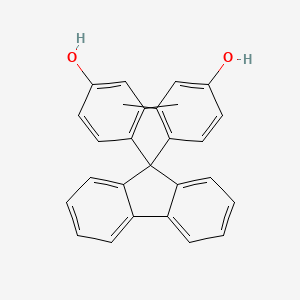![molecular formula C14H10N2O2S B12567676 N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide CAS No. 329361-20-8](/img/structure/B12567676.png)
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is a complex organic compound that features a dibenzothiophene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of Acetamide Group: The acetamide group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Hydroxyimino Functionalization: The hydroxyimino group is introduced through an oximation reaction, where a ketone or aldehyde reacts with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the dibenzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dibenzothiophene derivatives.
Applications De Recherche Scientifique
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Pharmaceuticals: Potential use as a pharmacophore in drug design and development.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets through various pathways:
Electronic Effects: The dibenzothiophene core can participate in electron transfer processes.
Hydroxyimino Group: This functional group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Dibenzo[b,d]thiophen-4-yl)-2-(hydroxyimino)acetamide
- N-(Dibenzo[b,d]thiophen-2-yl)-2-(hydroxyimino)acetamide
Uniqueness
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is unique due to its specific substitution pattern on the dibenzothiophene core, which can influence its electronic properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
329361-20-8 |
|---|---|
Formule moléculaire |
C14H10N2O2S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
N-dibenzothiophen-1-yl-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(8-15-18)16-10-5-3-7-12-14(10)9-4-1-2-6-11(9)19-12/h1-8,18H,(H,16,17) |
Clé InChI |
PTCPMYLDOIWJKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)NC(=O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)

![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)

![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)

![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)

